3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is a complex organic compound characterized by the presence of a bromophenyl group, a furyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with 2-furylboronic acid under Suzuki coupling conditions to form 5-(4-bromophenyl)-2-furyl. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-aminophenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential involvement in redox reactions, while the bromophenyl group may facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
Uniqueness
Compared to its analogs, 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance interactions with biological targets, potentially leading to improved efficacy in therapeutic applications .
Properties
CAS No. |
853331-15-4 |
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Molecular Formula |
C19H15BrN2O4 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C19H15BrN2O4/c20-14-6-4-13(5-7-14)18-10-8-17(26-18)9-11-19(23)21-15-2-1-3-16(12-15)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI Key |
LBFRSXLFZWOLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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